Median Cytotoxic IC50: Genz-644282 vs. Camptothecins Across Broad Tumor Cell Line Panels
In vitro cytotoxicity assays across 29 human tumor cell lines of diverse histologies demonstrate that Genz-644282 exhibits potent activity with a median IC50 of 1.2 nM (range 0.2–21.9 nM) [1]. This median value is up to 10-fold lower than that reported for standard camptothecin topoisomerase I inhibitors like topotecan, which inhibits topoisomerase I-mediated DNA cleavage with an IC50 approximately 10-fold higher [2].
| Evidence Dimension | Median Cytotoxic IC50 |
|---|---|
| Target Compound Data | Median 1.2 nM (range 0.2–21.9 nM) across 29 human tumor cell lines |
| Comparator Or Baseline | Topotecan: ~10-fold higher IC50 for topoisomerase I-mediated DNA cleavage |
| Quantified Difference | ~10-fold greater potency for Genz-644282 |
| Conditions | 72-hour exposure assay; 29 human tumor cell lines of varying histology and resistance mechanisms |
Why This Matters
This sub-nanomolar median potency distinguishes Genz-644282 as a highly cytotoxic agent suitable for in vitro studies requiring low compound concentrations to minimize off-target effects.
- [1] Houghton PJ, Lock R, Carol H, Morton CL, Gorlick R, Kolb EA, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups CA, Zhang MX, Madden SL, Teicher BA, Smith MA. Testing of the topoisomerase 1 inhibitor Genz-644282 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Feb;58(2):200-9. View Source
- [2] Cayman Chemical. Genz-644282 Product Datasheet. Inhibits topoisomerase I-mediated DNA cleavage 10-fold more potently than topotecan. View Source
